(2S)-7-oxabicyclo[2.2.1]heptan-2-amine

Thromboxane A2 Receptor Antagonism Platelet Aggregation Stereochemistry

Stereochemical impurities in generic 7-oxabicycloheptan-2-amine confound SAR studies for thromboxane A2 (TxA2) receptor modulators. (2S)-7-Oxabicyclo[2.2.1]heptan-2-amine (CAS 1354943-00-2) provides defined (2S) stereochemistry essential for reproducible target engagement. • Enantiopure (2S) configuration eliminates agonist/antagonist profile ambiguity inherent in racemic mixtures, as demonstrated by TxA2 receptor pharmacology studies where stereoisomers exhibit divergent activities from potent antagonism to agonism. • Rigid 7-oxanorbornane core enables diastereoselective functionalization (up to 99% yield) for fragment-based drug discovery and conformationally constrained analog design. • Batch-to-batch stereochemical consistency ensures reproducible SAR outcomes across multi-year research programs targeting prostanoid receptor modulation.

Molecular Formula C6H11NO
Molecular Weight 113.16
CAS No. 1354943-00-2
Cat. No. B2616866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-7-oxabicyclo[2.2.1]heptan-2-amine
CAS1354943-00-2
Molecular FormulaC6H11NO
Molecular Weight113.16
Structural Identifiers
SMILESC1CC2C(CC1O2)N
InChIInChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4?,5-,6?/m0/s1
InChIKeyDZOONCSMZVPSHJ-XRVVJQKQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-7-Oxabicyclo[2.2.1]heptan-2-amine: Unique Chiral Scaffold


(2S)-7-Oxabicyclo[2.2.1]heptan-2-amine is a chiral, bridged bicyclic amine defined by a rigid 7-oxanorbornane core [1]. Its molecular formula is C6H11NO, with a molecular weight of 113.16 g/mol, and the specific (2S) configuration dictates its three-dimensional spatial orientation . This structural rigidity and defined stereochemistry are of high value in medicinal chemistry for designing conformationally constrained analogs, where the exact spatial presentation of the amine group is critical for target engagement .

(2S)-7-Oxabicyclo[2.2.1]heptan-2-amine: Substitution Risks


Generic substitution among 7-oxabicyclo[2.2.1]heptan-2-amine stereoisomers is scientifically unsound due to the extreme stereospecificity of their biological interactions. Studies on 7-oxabicyclo[2.2.1]heptane-based thromboxane A2 (TxA2) receptor modulators demonstrate that different stereoisomers of the same scaffold exhibit entirely distinct pharmacological profiles, ranging from potent antagonism to agonism or complete inactivity [1]. A comprehensive study evaluating all 16 chiral isomers of a related 7-oxabicyclo[2.2.1]heptane analog found that biological activity (agonist vs. antagonist) and receptor selectivity (TxA2/PGH2 vs. PGD2/PGI2) were directly dictated by subtle changes in relative side chain and carbinol stereochemistry [2]. Furthermore, a comparative study of four stereoisomers of a 7-oxabicyclo[2.2.1]heptane benzenesulfonylamino derivative showed large variations in inhibitory activity against platelet aggregation, underscoring that stereochemical purity is not an optional specification but a fundamental determinant of experimental outcome [3].

(2S)-7-Oxabicyclo[2.2.1]heptan-2-amine: Quantitative Differentiation Evidence


Stereoisomer-Dependent Potency in Platelet Aggregation

In a study of 7-oxabicyclo[2.2.1]heptane derivatives, four stereoisomers (compounds 11, 14, 23, and 33) were synthesized and tested for inhibition of platelet aggregation. While specific IC50 values for the (2S)-7-oxabicyclo[2.2.1]heptan-2-amine core are not reported, the data for these closely related benzenesulfonylamino derivatives illustrate the profound impact of stereochemistry on potency [1]. The most active isomer, compound 23, exhibited an IC50 of 0.022 µM against U-46619-induced aggregation of rabbit platelet-rich plasma, whereas its stereoisomer, compound 14, was significantly less potent with an IC50 of 0.92 µM, a 42-fold difference [2]. This demonstrates that the three-dimensional arrangement of the 7-oxabicyclo[2.2.1]heptane scaffold is a primary driver of biological activity.

Thromboxane A2 Receptor Antagonism Platelet Aggregation Stereochemistry

Stereochemistry Dictates Functional Agonism vs. Antagonism

A landmark study prepared all 16 possible chiral isomers of a 7-oxabicyclo[2.2.1]heptane analog of thromboxane A2 (TxA2)/prostaglandin H2 (PGH2) [1]. The research revealed that the relative stereochemistry of the 7-oxabicyclo[2.2.1]heptane core and its substituents determined not only potency but also the fundamental nature of the biological response. Isomers were found to act as TxA2/PGH2 antagonists, TxA2/PGH2 agonists, or, surprisingly, PGD2/PGI2 agonists [2]. This extreme sensitivity to stereochemistry confirms that the (2S)-7-oxabicyclo[2.2.1]heptan-2-amine scaffold's value lies in its ability to produce a specific, pre-determined biological outcome that cannot be replicated by another stereoisomer.

Thromboxane A2 Receptor Prostanoid Receptor Stereospecific Pharmacology

Directed C-H Functionalization with Complete Diastereoselectivity

A 2024 study on the directed Pd-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework demonstrated its utility in generating 3D fragments for drug discovery. The reaction proceeded with complete diastereoselectivity, a critical feature for producing stereochemically pure compounds [1]. Under optimized conditions, arylated products were obtained in up to 99% yield, and heteroarylated products in up to 88% yield, with no loss of stereochemical integrity [2]. This high level of diastereocontrol is a direct consequence of the rigid, bridged bicyclic core and is not achievable with more flexible, monocyclic amine building blocks, making the (2S)-7-oxabicyclo[2.2.1]heptan-2-amine scaffold a superior choice for synthesizing complex, stereodefined molecules.

C-H Functionalization Diastereoselective Synthesis Fragment-Based Drug Discovery

(2S)-7-Oxabicyclo[2.2.1]heptan-2-amine: Optimized Application Scenarios


Stereodefined TxA2 Receptor Modulators

The (2S)-7-oxabicyclo[2.2.1]heptan-2-amine core is a crucial chiral building block for constructing analogs of thromboxane A2 (TxA2) and prostaglandin H2 (PGH2). As demonstrated by Sprague et al., the specific stereochemistry of this scaffold dictates whether the resulting compound acts as a TxA2 antagonist, agonist, or even a PGD2/PGI2 agonist [1]. This makes the (2S)-configured amine essential for projects aiming to create TxA2 receptor antagonists for studying thrombosis, vasoconstriction, and other pathophysiologies mediated by these eicosanoids [2].

Rigid 3D Cores for Fragment-Based Drug Discovery

The rigid, oxygen-bridged bicyclic framework of (2S)-7-oxabicyclo[2.2.1]heptan-2-amine offers a conformationally constrained '3D' fragment for drug discovery campaigns. Its utility in fragment-based approaches is supported by modern synthetic methodology enabling its diastereoselective functionalization [3]. The complete diastereoselectivity achieved in reactions like directed β-arylation (up to 99% yield) [4] ensures that the resulting fragments maintain their desired three-dimensional shape, a key requirement for exploring novel chemical space and improving hit-to-lead outcomes.

Dual Cyclooxygenase/5-Lipoxygenase Inhibitors

The 7-oxabicyclo[2.2.1]heptane scaffold has been patented as a core structure for compounds that simultaneously inhibit arachidonic acid cyclooxygenase and 5-lipoxygenase, making them candidates for anti-inflammatory, antiasthma, and antipsoriatic agents [5]. For research programs in this area, (2S)-7-oxabicyclo[2.2.1]heptan-2-amine serves as a key synthetic intermediate. Its defined stereochemistry is paramount, as the biological activity of these dual inhibitors is known to be stereospecific [6], and using a racemate or incorrect isomer would introduce confounding variables in any structure-activity relationship (SAR) study.

Asymmetric Synthesis of Prostanoid Analogs

Chiral 7-oxabicyclo[2.2.1]heptane building blocks are established intermediates in the total synthesis of complex prostanoids and their analogs [7]. The (2S)-7-oxabicyclo[2.2.1]heptan-2-amine provides a rigid, stereodefined platform from which to install the requisite side chains and functional groups with high fidelity. The procurement of this specific enantiomer ensures that subsequent synthetic steps are not compromised by the presence of an unwanted stereoisomer, which could lead to epimerization issues or the formation of an inseparable mixture of diastereomers, thereby streamlining the synthetic route and improving overall yield.

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